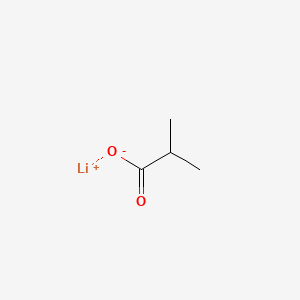

Lithium isobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDVGIFOWJJSIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635408 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25179-23-1 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of High-Purity Lithium Isobutyrate

Abstract

This technical guide provides a comprehensive overview of the synthesis of high-purity lithium isobutyrate from isobutyric acid and lithium hydroxide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of the synthesis, offers a detailed step-by-step experimental protocol, and outlines robust methods for the purification and characterization of the final product. By integrating established chemical principles with practical, field-proven insights, this guide aims to equip scientists with the necessary knowledge to produce and validate high-quality this compound for their research and development endeavors.

Introduction: The Significance of this compound

Lithium salts of short-chain fatty acids, such as this compound, are of increasing interest in various scientific domains. While inorganic lithium salts have long been a cornerstone in the treatment of bipolar disorder, organic lithium salts are being explored for their potential to offer improved pharmacokinetic profiles and reduced side effects. This compound, in particular, serves as a valuable compound in the study of lithium's biological activity and in the development of new therapeutic agents. Its synthesis via the straightforward neutralization of isobutyric acid with lithium hydroxide is a fundamental process that requires precision and careful control to yield a product of high purity, suitable for demanding applications.

This guide will provide a detailed exploration of this synthesis, moving beyond a simple recitation of steps to explain the underlying rationale for each procedural choice, thereby ensuring both scientific rigor and practical applicability.

The Chemical Foundation: An Acid-Base Neutralization

The synthesis of this compound is predicated on the classic acid-base neutralization reaction between a carboxylic acid (isobutyric acid) and a strong base (lithium hydroxide).

Reaction: (CH₃)₂CHCOOH + LiOH → (CH₃)₂CHCOOLi + H₂O

This seemingly simple reaction requires careful management of stoichiometry, solvent selection, and reaction conditions to drive the equilibrium towards the formation of the desired salt and to facilitate its subsequent purification.

-

Stoichiometry : A precise 1:1 molar ratio of isobutyric acid to lithium hydroxide is crucial. An excess of either reactant will contaminate the final product and necessitate more rigorous purification steps.

-

Solvent : The choice of solvent is critical for both the reaction and the purification. A solvent in which the reactants are soluble and the product has limited solubility at lower temperatures is ideal for facilitating crystallization. Methanol is a common choice for the synthesis of lithium carboxylates due to its ability to dissolve both lithium hydroxide and isobutyric acid, while often allowing for the precipitation of the resulting lithium salt upon cooling or with the addition of a less polar co-solvent.

-

Reaction Monitoring : The progress of the neutralization reaction can be monitored by measuring the pH of the reaction mixture. The pH will start acidic, gradually increase as the lithium hydroxide is added, and will show a sharp increase at the equivalence point, indicating the completion of the reaction.

Experimental Protocol: From Reagents to Purified Product

This section details a robust, self-validating protocol for the synthesis of high-purity this compound.

Reagent and Equipment Data

A thorough understanding of the properties of the reagents is paramount for both safety and successful synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties | Safety Precautions |

| Isobutyric Acid | (CH₃)₂CHCOOH | 88.11 | Colorless liquid, pungent odor | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[1][2][3][4][5] |

| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | White crystalline solid | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed. |

| Methanol | CH₃OH | 32.04 | Colorless, volatile liquid | Highly flammable, toxic by inhalation, ingestion, and skin contact. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Colorless, highly volatile liquid | Extremely flammable, forms explosive peroxides. |

Equipment :

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Burette for controlled addition of base

-

pH meter or pH indicator strips

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Drying oven or vacuum desiccator

Step-by-Step Synthesis Workflow

The following workflow is designed to produce high-purity this compound.

Step 1: Reagent Preparation

-

Accurately weigh a specific amount of isobutyric acid and dissolve it in methanol in a round-bottom flask.

-

Prepare a standard solution of lithium hydroxide monohydrate in methanol. The concentration should be accurately known to ensure precise stoichiometric control.

Step 2: Neutralization Reaction

-

Begin stirring the isobutyric acid solution at room temperature.

-

Slowly add the lithium hydroxide solution from a burette to the isobutyric acid solution.

-

Monitor the pH of the reaction mixture. A gradual increase in pH will be observed, followed by a sharp increase at the equivalence point (around pH 7-8). This indicates the completion of the neutralization.

Step 3: Product Isolation and Purification

-

Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the bulk of the methanol.

-

To induce precipitation of the this compound, add a less polar solvent such as diethyl ether to the concentrated solution.

-

Cool the mixture in an ice bath to maximize the yield of the precipitate.

-

Collect the solid this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold diethyl ether to remove any remaining soluble impurities.

Step 4: Drying and Storage

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

-

Store the final product in a tightly sealed container in a desiccator to prevent moisture absorption.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A flowchart of the this compound synthesis.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a powerful tool for confirming the formation of the carboxylate salt. The spectrum of this compound should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700 cm⁻¹). These will be replaced by a strong, broad absorption band for the asymmetric carboxylate stretch (around 1550-1610 cm⁻¹) and a weaker symmetric stretch (around 1400-1450 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a septet for the methine proton and a doublet for the methyl protons of the isobutyrate group. The chemical shifts will be slightly different from those of isobutyric acid due to the deprotonation of the carboxyl group.

-

¹³C NMR : The carbon NMR spectrum will provide evidence of the carboxylate carbon and the other carbons in the isobutyrate structure.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose.[6][7][8][9]

-

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point of this compound and to identify any phase transitions.[6]

Purity Assessment

-

Titration : The purity of the synthesized this compound can be determined by titration. A known mass of the product can be dissolved in water and titrated with a standardized acid to determine the exact amount of isobutyrate present.[10][11]

-

Elemental Analysis : This technique can be used to determine the percentage of carbon, hydrogen, and lithium in the sample, which can then be compared to the theoretical values for pure this compound.

-

X-ray Diffraction (XRD) : For crystalline this compound, XRD can be used to confirm the crystal structure. A patent for a this compound-L-proline salt provides the characteristic 2-theta peak values for this compound as: 7.169°, 8.489°, 14.377°, 17.056°, 18.945°, 20.329°, 21.291°, 21.802°, 24.123°, 25.713°, 26.395°, 27.819°, 29.003°, 29.577°, 29.866°, 33.101°, and 39.219°.[12]

Summary of Analytical Data

| Analytical Technique | Expected Result for High-Purity this compound |

| FTIR | Absence of broad O-H and C=O (acid) bands; presence of strong carboxylate stretches (~1550-1610 cm⁻¹ and ~1400-1450 cm⁻¹). |

| ¹H NMR | Septet and doublet corresponding to the isobutyrate structure, with chemical shifts indicative of salt formation. |

| ¹³C NMR | Peaks corresponding to the carboxylate, methine, and methyl carbons of the isobutyrate anion. |

| TGA | A stable baseline until the onset of thermal decomposition at a characteristic temperature. |

| DSC | A sharp endothermic peak corresponding to the melting point of the compound. |

| Purity (by Titration) | >99% |

Process Optimization and Safety Considerations

Optimizing for Yield and Purity

-

Temperature Control : While the neutralization reaction is typically performed at room temperature, controlling the temperature during crystallization is crucial for obtaining well-defined crystals and high purity. Slow cooling can lead to larger, purer crystals.

-

Solvent Choice : While methanol is a good starting point, exploring other alcohol solvents or solvent mixtures could optimize the solubility-precipitation balance for improved yield and purity.

-

Purification : For exceptionally high purity requirements, recrystallization from a suitable solvent system may be necessary.

Safety as a Priority

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation : All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling of Reagents :

-

Isobutyric Acid : Is corrosive and has a strong, unpleasant odor. Handle with care to avoid skin and eye contact.[1][2][3][4][5]

-

Lithium Hydroxide : Is a corrosive solid. Avoid creating dust and handle with care to prevent skin and eye burns.

-

Solvents : Methanol and diethyl ether are flammable and should be handled away from ignition sources.

-

Conclusion

The synthesis of high-purity this compound, while based on a fundamental acid-base reaction, requires a meticulous and well-controlled experimental approach. By understanding the chemical principles, adhering to a detailed protocol, and employing rigorous characterization techniques, researchers can confidently produce a high-quality product suitable for a range of scientific applications. This guide provides the necessary framework for achieving this, emphasizing the importance of both procedural accuracy and a deep understanding of the underlying chemistry.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. carlroth.com [carlroth.com]

- 3. vigon.com [vigon.com]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. blog.kohan.com.tw [blog.kohan.com.tw]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. azom.com [azom.com]

- 9. scionresearch.com [scionresearch.com]

- 10. azom.com [azom.com]

- 11. Assay of lithium hydroxide and lithium carbonate | Metrohm [metrohm.com]

- 12. CN112472697A - Preparation process of organic acid lithium-L-proline salt - Google Patents [patents.google.com]

characterization of lithium isobutyrate by NMR spectroscopy

An In-depth Technical Guide to the Characterization of Lithium Isobutyrate by NMR Spectroscopy

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Tailored for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reliable characterization process.

Introduction: The Role of NMR in the Analysis of this compound

This compound [(CH₃)₂CHCO₂Li] is a salt of significant interest in various chemical and pharmaceutical applications. A thorough understanding of its structure, purity, and dynamic behavior in solution is paramount for quality control and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed atomic-level information.

This guide will delve into the multi-nuclear NMR approach for characterizing this compound, focusing on ¹H (proton), ¹³C (carbon-13), and ⁷Li (lithium-7) NMR. We will explore how these techniques, when used in concert, provide a complete picture of the compound's identity and integrity.

Fundamental Principles: What NMR Reveals About this compound

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.

For this compound, we are interested in three key nuclei:

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the isobutyrate moiety.

-

¹³C NMR: Offers insights into the carbon skeleton of the isobutyrate anion.

-

⁷Li NMR: Directly probes the lithium cation, providing information about its coordination state and interactions in solution.

The following diagram illustrates the molecular structure of this compound and the NMR-active nuclei that will be the focus of our analysis.

Caption: Molecular structure of this compound highlighting the NMR-active nuclei.

Experimental Workflow: From Sample Preparation to Data Acquisition

A well-defined experimental workflow is crucial for obtaining high-quality, reproducible NMR data. The following protocol has been optimized for the characterization of this compound.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy. For this compound, deuterium oxide (D₂O) is a common and effective solvent due to the salt's ionic nature. Methanol-d₄ (CD₃OD) can also be used, but D₂O is often preferred for its simplicity and lack of interfering solvent signals in the aliphatic region of the ¹H NMR spectrum.

Protocol:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of D₂O (or another suitable deuterated solvent).

-

Securely cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

If necessary, a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for precise chemical shift referencing.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR | ⁷Li NMR |

| Solvent | D₂O | D₂O | D₂O |

| Temperature | 298 K | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 | zg |

| Number of Scans | 16 | 1024 | 64 |

| Relaxation Delay (d1) | 2 s | 2 s | 5 s |

| Acquisition Time (aq) | ~4 s | ~1.5 s | ~1 s |

| Spectral Width (sw) | 16 ppm | 240 ppm | 20 ppm |

The following diagram outlines the general experimental workflow for the NMR characterization of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

Spectral Interpretation: Decoding the Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the isobutyrate anion.

-

A doublet: Arising from the six equivalent methyl (CH₃) protons. This signal will be split into a doublet by the adjacent methine (CH) proton.

-

A septet: Corresponding to the single methine (CH) proton. This signal will be split into a septet by the six neighboring methyl protons, following the n+1 rule.

| Proton Type | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet (d) | 6H |

| (CH₃)₂CH- | ~2.2 - 2.5 | Septet (sept) | 1H |

The integration of these signals should be in a 6:1 ratio, providing a quantitative measure of the relative number of protons and confirming the structure.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework. For this compound, three signals are expected:

-

Methyl Carbon: A single signal for the two equivalent methyl carbons.

-

Methine Carbon: A signal for the methine carbon.

-

Carbonyl Carbon: A signal for the carboxylate carbon, typically found at a higher chemical shift (downfield).

| Carbon Type | Expected Chemical Shift (δ) in D₂O (ppm) |

| (CH₃)₂CH- | ~18 - 22 |

| (CH₃)₂CH- | ~40 - 45 |

| -COO⁻ | ~180 - 185 |

⁷Li NMR Spectrum

⁷Li NMR is a powerful tool for directly observing the lithium cation. In a simple solution of this compound in D₂O, a single, sharp resonance is expected. The chemical shift of this signal can be influenced by the solvent and the concentration of the salt. This analysis is particularly useful for:

-

Confirming the presence of lithium.

-

Assessing the purity with respect to other cations.

-

Studying ion-pairing and aggregation phenomena in more complex systems.

The chemical shift is typically referenced to an external standard, such as a solution of LiCl in D₂O.

Purity Assessment and Impurity Identification

NMR spectroscopy is an excellent method for assessing the purity of this compound. Common impurities that can be identified include:

-

Residual Isobutyric Acid: If the salt formation is incomplete, signals corresponding to isobutyric acid will be present. The methine proton of the acid typically appears at a slightly different chemical shift than that of the isobutyrate anion.

-

Other Carboxylates: The presence of other carboxylate impurities will give rise to additional signals in the ¹H and ¹³C NMR spectra.

-

Solvent Residues: Signals from residual synthesis solvents (e.g., ethanol, diethyl ether) can be readily identified and quantified.

Advanced NMR Techniques

For more complex studies, advanced NMR techniques can be employed:

-

COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between coupled protons. For this compound, a cross-peak between the methyl doublet and the methine septet would be observed, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons. This is an invaluable tool for unambiguous assignment of the ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This can be used to confirm the overall structure of the molecule.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By employing a multi-nuclear approach (¹H, ¹³C, and ⁷Li), researchers can unambiguously confirm the structure, assess the purity, and gain insights into the behavior of this important compound in solution. The protocols and guidelines presented in this document provide a solid foundation for obtaining high-quality, reliable data for research, development, and quality control purposes.

thermal stability and decomposition of lithium isobutyrate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Lithium Isobutyrate

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of this compound (CAS No: 25179-23-1). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the expected thermal behavior of this compound through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), propose a detailed decomposition mechanism, and provide robust protocols for empirical validation. The guide emphasizes the causality behind experimental design and the importance of self-validating analytical systems for ensuring data integrity.

Introduction: The Significance of Thermal Stability

This compound, the lithium salt of isobutyric acid, is a chemical compound utilized in various research applications, including proteomics.[1] As with many chemical reagents, understanding its thermal stability is paramount for ensuring safe handling, storage, and predicting its behavior in thermally stressed applications. Thermal decomposition is a chemical breakdown of a substance induced by heat, and for metallic salts of carboxylic acids, this process often follows predictable, yet complex, pathways.[2]

This guide serves as a foundational resource, detailing the expected decomposition profile of this compound. While specific experimental data for this compound is not extensively published, its behavior can be reliably predicted based on the well-documented thermolysis of analogous alkali metal carboxylates.[3][4] The primary decomposition route for such salts typically involves ketonization, yielding a ketone and a metal carbonate, with the carbonate further decomposing to the metal oxide at higher temperatures.[5] A thorough characterization is crucial for any application involving elevated temperatures, from chemical synthesis to formulation processes, to prevent unintended reactions and ensure the integrity of the final product.

Physicochemical Properties of this compound

A baseline understanding of the material's properties is essential before delving into its thermal behavior.

| Property | Value | Reference |

| CAS Number | 25179-23-1 | [1][6] |

| Molecular Formula | C₄H₇LiO₂ | [6][7] |

| Molecular Weight | 94.04 g/mol | [1][6] |

| Appearance | White powder or solid | [7][8] |

| Purity | ≥97.5% | [7] |

| Stability | Stable under normal conditions.[8] Hygroscopic. | [8] |

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in distinct stages. This profile is elucidated using a combination of thermogravimetric analysis (TGA), which measures mass loss versus temperature, and differential scanning calorimetry (DSC), which measures the heat flow associated with thermal events.[9]

General Mechanism of Alkali Metal Carboxylate Decomposition

Alkali metal salts of carboxylic acids generally decompose upon heating to form a ketone and the corresponding metal carbonate. This reaction, known as the ketonic decarboxylation, is a well-established synthetic route. The resulting alkali metal carbonate is often stable at the initial decomposition temperature but will break down into the metal oxide and carbon dioxide at significantly higher temperatures.[4][10] For instance, lithium stearate, a larger lithium carboxylate, begins to degrade around 200°C with accelerated decomposition above 400°C, ultimately leaving a residue of lithium carbonate/oxide.[5] Similarly, lithium carbonate itself decomposes into lithium oxide (Li₂O) and carbon dioxide (CO₂) at temperatures above 625°C.[11]

Proposed Decomposition Pathway for this compound

Based on these principles, the thermal decomposition of this compound is proposed to follow a two-step process:

-

Ketonization: Two molecules of this compound react to form di-isopropyl ketone (2,4-dimethyl-3-pentanone) and lithium carbonate. This step is expected to be the primary mass loss event observed in TGA.

-

Carbonate Decomposition: At a higher temperature, the intermediate lithium carbonate decomposes into lithium oxide and carbon dioxide.

This proposed pathway is visualized in the diagram below.

Caption: Proposed thermal decomposition pathway for this compound.

Anticipated TGA-DSC Results

A simultaneous TGA-DSC analysis under an inert nitrogen atmosphere would likely yield the following results, summarized in the table below. The inert atmosphere is critical to prevent oxidative side-reactions, ensuring that only the thermal decomposition process is observed.[5]

| Temperature Range | TGA Observation | DSC Observation | Associated Event |

| ~400 - 500°C | Significant mass loss | Endothermic peak | Ketonization: Release of gaseous di-isopropyl ketone. |

| > 625°C | Secondary mass loss | Endothermic peak | Decomposition of Li₂CO₃ to Li₂O with release of CO₂.[11] |

The initial mass loss should correspond to the molar mass of di-isopropyl ketone relative to two moles of this compound. The second mass loss corresponds to the release of carbon dioxide from lithium carbonate. The DSC curve would show endothermic peaks for these events, as heat is required to break the chemical bonds.[2]

Experimental Methodologies

To empirically determine the thermal stability and decomposition products of this compound, a combined TGA-DSC analysis, preferably coupled with a mass spectrometer (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis (EGA), is the standard approach.[9][11]

TGA-DSC Protocol

This protocol describes a self-validating system for characterizing the thermal properties of this compound.

-

Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass, temperature, and heat flow using certified reference materials.

-

Sample Preparation:

-

Place approximately 5-10 mg of this compound powder into a clean, tared aluminum or ceramic TGA pan.[5]

-

Record the exact mass using a microbalance. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and improving the resolution of thermal events.

-

-

Experimental Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the system with high-purity nitrogen or argon gas at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. Causality: This ensures an inert atmosphere, preventing oxidation which would introduce exothermic events and alter the decomposition pathway.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[5][12] Causality: A 10°C/min heating rate provides a good balance between resolution and experimental time. Slower rates can offer better separation of overlapping events, while faster rates may shift decomposition to higher temperatures.

-

-

Data Acquisition: Record the sample mass (TGA), derivative of mass loss (DTG), and differential heat flow (DSC) as a function of temperature. If using EGA, simultaneously record the mass spectra or IR spectra of the evolved gases.

-

Data Analysis:

-

Determine the onset and peak temperatures of mass loss from the TGA and DTG curves.

-

Quantify the percentage mass loss for each decomposition step.

-

Integrate the peaks in the DSC curve to determine the enthalpy (ΔH) of each transition.

-

Correlate the mass loss events with the identification of evolved gases from the MS or FTIR data.

-

The following diagram illustrates the general workflow for this experimental approach.

Caption: Experimental workflow for thermal analysis of this compound.

Safety and Handling Considerations

Proper handling of this compound is essential, particularly when heating is involved.

-

Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols, and use in a well-ventilated area.[8]

-

Storage: Keep containers tightly closed in a dry place.[8] The material is hygroscopic and should be protected from moisture.

-

Decomposition Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[8] In the event of a fire, wear self-contained breathing apparatus.[8]

Conclusion

While direct, published TGA-DSC data for this compound is scarce, a robust and scientifically sound decomposition profile can be confidently predicted based on the established principles of alkali metal carboxylate thermolysis. The compound is expected to decompose in a two-stage process, first yielding di-isopropyl ketone and lithium carbonate, followed by the decomposition of lithium carbonate to lithium oxide at higher temperatures. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to validate this proposed mechanism. A thorough understanding of this thermal behavior is critical for ensuring the safe and effective use of this compound in any scientific or industrial application.

References

- 1. scbt.com [scbt.com]

- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. osti.gov [osti.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. blog.kohan.com.tw [blog.kohan.com.tw]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Lithium Isobutyrate in Organic Solvents

Foreword: Navigating the Uncharted Territory of Lithium Isobutyrate Solubility

To the researchers, scientists, and drug development professionals delving into the applications of this compound, this guide serves as a foundational pillar. While the broader class of lithium salts has been extensively studied, particularly in the realm of energy storage, specific quantitative data on the solubility of this compound in a wide array of organic solvents remains notably sparse in publicly accessible literature. This reality transforms our approach from a mere presentation of established data to a comprehensive guide on how to expertly determine and understand the solubility of this specific organic salt.

This document is structured to empower you with the theoretical underpinnings, practical methodologies, and critical thinking necessary to navigate this data gap. We will proceed from the fundamental principles governing the dissolution of lithium salts to a detailed, self-validating experimental protocol for accurate solubility determination. Our focus is on the "why" behind the "how," ensuring that your experimental choices are not just procedural but are grounded in solid scientific reasoning.

The Theoretical Landscape: What Governs the Solubility of a Lithium Carboxylate?

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of thermodynamics, dictated by the relative strengths of the lattice energy of the salt and the solvation energy of its constituent ions.

1.1. The Energetic Tug-of-War: Lattice Energy vs. Solvation Energy

For dissolution to occur, the energy released upon solvation of the lithium (Li⁺) and isobutyrate (CH₃)₂CHCOO⁻ ions must overcome the energy required to break apart the crystal lattice of the solid salt.

-

Lattice Energy: This is the energy holding the Li⁺ and isobutyrate ions together in a crystalline structure. For this compound, this is influenced by the size and charge of the ions.

-

Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. The nature of the organic solvent is paramount here.

1.2. Key Solvent Properties Influencing Solvation

The ability of an organic solvent to effectively solvate Li⁺ and isobutyrate ions is not governed by a single property but by a combination of factors:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally more effective at dissolving ionic salts.[1] A high dielectric constant reduces the electrostatic attraction between the Li⁺ and isobutyrate ions, facilitating their separation. However, this is not the sole determinant, as other interactions can be significant.[1]

-

Donor Number (DN): This is a measure of the Lewis basicity of a solvent—its ability to donate a lone pair of electrons. For the small, hard Lewis acid Li⁺ cation, solvents with a high donor number can form strong coordinate bonds, leading to effective solvation and often higher solubility.[2] A clear correlation between the donor number of a solvent and the solubility of lithium salts has been observed.[2]

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with the carboxylate group of the isobutyrate anion, enhancing its solvation. Aprotic solvents lack this ability.

-

Molecular Size and Steric Hindrance: The size and shape of the solvent molecules can affect their ability to pack around the ions effectively.

The interplay of these factors means that predicting solubility is non-trivial. For instance, while propylene carbonate (PC) has a high dielectric constant, ethanol may be a better solvent for some lithium salts due to its polarity and hydrogen bonding capabilities.[1]

A Validated Experimental Protocol for Determining this compound Solubility

Given the absence of extensive published data, a robust and reproducible experimental methodology is critical. The following protocol is designed as a self-validating system to ensure the accuracy and reliability of your results. This method is based on the equilibrium concentration method, a standard approach for solubility determination.[3][4]

2.1. Principle of the Method

An excess of solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved this compound represents its solubility at that temperature.

2.2. Materials and Reagents

-

This compound: High purity (e.g., ≥98%).[5][6] Physical properties are noted in Table 1.

-

Organic Solvents: High-purity, anhydrous grade. The presence of water can significantly influence the solubility of lithium salts.

-

Analytical Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for lithium quantification is a highly reliable method.[1][7] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the isobutyrate anion.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25179-23-1 | [8][9] |

| Molecular Formula | C₄H₇LiO₂ | [8][9] |

| Molecular Weight | 94.04 g/mol | [8][10] |

| Appearance | White powder or lump | [6][10] |

| Synonyms | Lithium 2-methylpropanoate | [5][8] |

2.3. Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

To a series of sealed, temperature-controlled vials, add a precisely measured volume (e.g., 10.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial even after equilibration.

-

Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C). Precise temperature control (±0.1°C) is crucial as solubility is temperature-dependent.[7]

-

Agitate the vials for a predetermined equilibration time. A preliminary study should be conducted to determine the time required to reach equilibrium. This can be done by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[3][4] For many organic salt systems, 24 to 48 hours is sufficient.[3][4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. This prevents precipitation due to temperature changes.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument. The dilution factor must be recorded precisely.

-

-

Quantification of this compound:

-

Prepare a series of calibration standards of known this compound concentrations in the same solvent matrix.

-

Analyze the calibration standards and the diluted samples using a calibrated ICP-OES to determine the lithium concentration.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

2.4. Self-Validation and Quality Control

-

Equilibrium Confirmation: As mentioned, perform a time-course experiment to empirically determine the necessary equilibration time.

-

Purity of Materials: Use high-purity this compound and anhydrous solvents. Verify the water content of the solvents using Karl Fischer titration.[11]

-

Temperature Stability: Continuously monitor and log the temperature of the shaker bath throughout the experiment.

-

Analytical Validation: Ensure the linearity, accuracy, and precision of the analytical method (ICP-OES or HPLC) through proper calibration and validation procedures.

2.5. Visualizing the Experimental Workflow

Caption: Workflow for determining this compound solubility.

Interpreting the Results: Building a Solubility Profile

By systematically applying the protocol across a range of organic solvents, a comprehensive solubility profile for this compound can be constructed. The results should be tabulated for clear comparison.

3.1. Hypothetical Data Presentation

While extensive data is not available, we can anticipate certain trends based on the principles of lithium salt solubility.[1][7][12] The following table illustrates how experimentally determined data should be presented.

Table 2: Expected Solubility Trends of this compound in Various Organic Solvents at 25°C

| Solvent | Class | Dielectric Constant (ε) | Donor Number (DN) | Expected Solubility Trend |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | 29.8 | High |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 26.6 | High |

| Ethanol | Protic, Polar | 24.5 | 20 | Moderate to High |

| Acetonitrile | Aprotic, Polar | 37.5 | 14.1 | Moderate |

| Propylene Carbonate (PC) | Aprotic, Polar | 64.0 | 15.1 | Moderate |

| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | 7.6 | 20.0 | Low to Moderate |

| Dimethyl Carbonate (DMC) | Aprotic, Low Polarity | 3.1 | 15.1 | Low |

| Toluene | Aprotic, Nonpolar | 2.4 | 0.1 | Very Low |

| Hexane | Aprotic, Nonpolar | 1.9 | ~0 | Very Low / Insoluble |

3.2. Visualizing the Relationship Between Solvent Properties and Solubility

The data gathered can be used to visualize the relationships between solvent parameters and the solubility of this compound, providing predictive insights.

Caption: Factors influencing this compound solubility.

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound in organic solvents. By combining a robust experimental protocol with a sound understanding of the underlying physicochemical principles, scientists can generate the reliable data needed to advance their research, whether in pharmaceutical formulation, materials science, or chemical synthesis. The path forward lies in the careful execution of these methodologies to build a publicly shared, quantitative database that will benefit the entire scientific community.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. escholarship.org [escholarship.org]

- 8. This compound | 25179-23-1 [chemnet.com]

- 9. Lithium 2-methylpropanoate | C4H7LiO2 | CID 23665557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. Collection - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

lithium isobutyrate CAS number and chemical properties

An In-depth Technical Guide to Lithium Isobutyrate (CAS: 25179-23-1)

Introduction

This compound (CAS No. 25179-23-1) is the lithium salt of isobutyric acid. As an organic lithium salt, it represents a class of compounds with distinct properties compared to their inorganic counterparts, such as lithium carbonate or lithium chloride. While utilized as a biochemical reagent in specialized fields like proteomics research, its true potential may lie in the pharmaceutical and material science sectors.[1] The rationale for investigating organic salts like this compound in drug development stems from the hypothesis that the organic anion can modulate the pharmacokinetic properties—such as solubility, bioavailability, and dissolution rate—potentially widening the notoriously narrow therapeutic window of traditional lithium-based therapies.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization, safe handling, and potential applications, designed for researchers and drug development professionals.

Part I: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are the bedrock of any scientific investigation. This compound is a white, solid compound under standard conditions.[3] Below is a consolidation of its key identifiers and properties.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 25179-23-1 | [1][4][5][6] |

| Molecular Formula | C₄H₇LiO₂ | [1][3][4][6] |

| Molecular Weight | 94.04 g/mol | [1][4][6] |

| IUPAC Name | lithium;2-methylpropanoate | [4][6][7] |

| Synonyms | Lithium 2-methylpropanoate, Isobutyric acid lithium salt | [4][5][6] |

| Appearance | White powder or lump | [3][4] |

| Melting Point | Not Applicable (Decomposes) | [4] |

| Boiling Point | Not Applicable | [4] |

| Solubility | Data in common solvents is not readily available. As a lithium salt of a short-chain carboxylic acid, it is expected to have moderate to good solubility in polar protic solvents like water and methanol, and limited solubility in non-polar organic solvents. | [4] |

| InChI | InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | [4][5] |

| SMILES | [Li+].CC(C)C(=O)[O-] | [3][4][6] |

Chemical Structure

The structure of this compound consists of a lithium cation (Li⁺) ionically bonded to the isobutyrate anion. The negative charge on the anion is delocalized across the two oxygen atoms of the carboxylate group.

Caption: Ionic structure of this compound.

Part II: Synthesis and Purification

Principle of Synthesis: Acid-Base Neutralization

The most direct and reliable method for synthesizing this compound is a straightforward acid-base neutralization reaction. This process involves reacting isobutyric acid, a weak acid, with a strong lithium base, typically lithium hydroxide (LiOH). The causality of this choice is clear: the reaction is thermodynamically favorable, proceeding to completion and forming the salt and water as the sole byproduct, which simplifies purification.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound on a laboratory scale.

1. Reagents and Equipment:

-

Isobutyric acid (≥99%)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (≥98%)

-

Methanol (ACS grade)

-

Diethyl ether (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

2. Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of lithium hydroxide monohydrate in a minimal amount of methanol with stirring. Methanol is selected for its ability to readily dissolve the lithium hydroxide reactant.

-

Reaction: Slowly add 1.0 equivalent of isobutyric acid to the stirring LiOH solution. The addition should be done dropwise to control the exothermic reaction. The reaction is complete when the solution becomes clear and the pH is neutral.

-

Solvent Removal: Remove the methanol and the water byproduct under reduced pressure using a rotary evaporator. This step drives the equilibrium towards the product and isolates the crude salt.

-

Precipitation & Washing: To the resulting solid or viscous oil, add a sufficient volume of anhydrous diethyl ether and stir vigorously. This compound is insoluble in diethyl ether, which acts as an anti-solvent to precipitate the pure product while leaving behind more non-polar impurities.

-

Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent. The final product should be a fine, white, free-flowing powder.

Part III: Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the compound. This is a self-validating system; each analytical technique provides complementary information that, when combined, offers a complete profile of the synthesized material.

Overall Analytical Workflow

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise Insight: Choosing the Right Nucleus (⁶Li vs. ⁷Li) Lithium has two NMR-active isotopes: ⁶Li and ⁷Li.[8]

-

⁷Li NMR: is the preferred choice for routine analysis. Its high natural abundance (~92.5%) and sensitivity allow for rapid data acquisition.[8] However, as a quadrupolar nucleus (spin 3/2), its signals are often broader, especially in asymmetric chemical environments.[8]

-

⁶Li NMR: has a very small quadrupole moment and a spin of 1, resulting in significantly sharper lines.[8][9] This sharpness can be invaluable for resolving subtle differences in lithium's coordination sphere or observing scalar couplings. Its major drawback is very low natural abundance (~7.5%) and lower intrinsic sensitivity, often necessitating isotopic enrichment or longer experiment times.[8]

For standard identity confirmation, ⁷Li NMR is sufficient. For detailed studies on aggregation or complexation, ⁶Li NMR would be the superior, albeit more resource-intensive, choice.

Protocol: ¹³C and ⁷Li NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the dried this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Three distinct signals are expected:

-

~180-185 ppm: Carboxylate carbon (C=O).

-

~35-40 ppm: Methine carbon (-CH).

-

~18-22 ppm: Two equivalent methyl carbons (-CH₃).

-

-

⁷Li NMR Acquisition: Using the same sample, acquire a ⁷Li NMR spectrum. A single resonance is expected, typically near 0 ppm relative to a LiCl standard. The chemical shift and linewidth can provide information about the solvent environment and ionic character.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the functional groups present in the molecule.

Protocol: FTIR Analysis (ATR)

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.

-

Sample Analysis: Place a small amount of the dry this compound powder onto the crystal and apply pressure to ensure good contact.

-

Data Interpretation: The resulting spectrum should confirm the synthesis by showing:

-

Absence of a broad O-H stretch from the carboxylic acid starting material (typically ~2500-3300 cm⁻¹).

-

Presence of a strong, sharp asymmetric carboxylate stretch (COO⁻) around 1550-1610 cm⁻¹.

-

Presence of a symmetric carboxylate stretch (COO⁻) around 1400-1450 cm⁻¹.

-

Part IV: Handling, Safety, and Storage

While many organolithium reagents (like n-butyllithium) are pyrophoric, this compound, as a salt, is significantly more stable.[10] However, adherence to proper laboratory safety protocols is non-negotiable.

-

Safety Profile: The product is not classified as hazardous at its given concentration according to available Safety Data Sheets (SDS).[11] It is not known to contain substances hazardous to the environment.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For applications requiring anhydrous conditions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent water absorption.[13]

Part V: Applications and Future Directions

The applications of this compound are still emerging, with current use primarily as a specialized biochemical reagent.[1] However, its structure suggests significant potential in more advanced fields.

1. Drug Development and Therapeutics: The primary interest in organic lithium salts is their potential to create superior drug products. Lithium is a well-established treatment for bipolar disorder, but its use is complicated by a narrow therapeutic index.[2] By replacing inorganic anions with organic ones like isobutyrate, it may be possible to develop new lithium-based drugs with improved solubility and bioavailability, potentially leading to more stable dosing and a better safety profile.[2]

2. Material Science: While not a direct application of this compound itself, related compounds are being explored in materials science. For instance, ethyl isobutyrate has been used as a synthetic medium for the liquid-phase synthesis of Li₃PS₄ solid electrolytes for next-generation lithium-ion batteries.[14][15] This highlights the utility of the isobutyrate moiety in the broader field of lithium-ion technology and could inspire future research into the role of this compound as a precursor or additive.

3. Organic Synthesis: As a lithium carboxylate, it can serve as a nucleophile or a base in specific organic transformations, although it is less common than other lithium reagents.

Conclusion

This compound is a well-defined chemical compound with straightforward synthesis and characterization pathways. While its current applications are niche, its identity as an organic lithium salt positions it as a compound of interest for pharmaceutical development, where modifying the properties of lithium therapeutics remains a significant goal. The technical information and protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the full potential of this versatile molecule.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 25179-23-1 [chemnet.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. Lithium 2-methylpropanoate | C4H7LiO2 | CID 23665557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 9. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 13. lab-chemicals.com [lab-chemicals.com]

- 14. Frontiers | Liquid-phase synthesis of a Li3PS4 solid electrolyte using ethyl isobutyrate as a synthetic medium [frontiersin.org]

- 15. researchgate.net [researchgate.net]

fundamental electrochemical properties of lithium isobutyrate

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Lithium Isobutyrate

This guide provides a detailed exploration of the . As a member of the lithium carboxylate family, its behavior offers intriguing possibilities, particularly as a potential electrolyte additive. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, grounded in established electrochemical principles and projected applications. While direct literature on this compound is sparse, this guide synthesizes information from the broader class of lithium carboxylates to build a scientifically robust profile, emphasizing the experimental validation required at each stage.

Introduction to this compound

This compound, with the chemical formula Li(CH₃)₂CHCOO, is the lithium salt of isobutyric acid. As a short-chain carboxylate salt, its potential utility in electrochemical systems stems from the behavior of the carboxylate functional group at electrode interfaces. In the context of lithium-ion batteries, electrolyte additives are crucial for enhancing performance metrics such as cycle life and safety.[1] Carboxylate-based compounds are known to participate in the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer that governs the stability of the anode.[2] This guide will, therefore, explore the expected electrochemical characteristics of this compound and provide the necessary protocols to verify them.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Prerequisite for Electrochemical Analysis

The electrochemical behavior of any material is highly sensitive to impurities. Therefore, the synthesis and rigorous purification of this compound are paramount. The most straightforward synthesis is an acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve isobutyric acid (1.0 eq) in anhydrous ethanol.

-

Addition of Lithium Base: Slowly add a stoichiometric amount (1.0 eq) of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) dissolved in deionized water to the flask while stirring continuously. The use of LiOH is often preferred for a cleaner reaction.

-

Reaction Completion: Continue stirring at room temperature for 4-6 hours. The completion of the reaction can be monitored by the cessation of gas evolution (if Li₂CO₃ is used) or by pH measurement, aiming for a neutral pH (~7).

-

Solvent Removal: Remove the solvent mixture (ethanol/water) using a rotary evaporator until a white solid precipitate is obtained.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to induce crystallization.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Final Drying: Dry the purified this compound under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove any traces of water and residual solvent. This step is critical, as water can significantly interfere with electrochemical measurements in non-aqueous electrolytes.[3]

Causality Insight: The choice of an anhydrous solvent for the final washing and rigorous vacuum drying is essential. Water is electrochemically active and its presence leads to parasitic reactions, obscuring the true electrochemical window of the salt and affecting the formation of a stable SEI.

Core Electrochemical Properties

The utility of an electrolyte component is defined by its ionic conductivity, electrochemical stability, and its interaction with the electrodes.

Solubility and Ionic Conductivity

For this compound to function within a lithium-ion battery, it must be soluble in the organic solvents that constitute the electrolyte, typically a mixture of cyclic and linear carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC).[4]

Expected Behavior: The solubility is expected to be moderate. The ionic conductivity of the resulting solution depends on the degree of salt dissociation and the mobility of the ions. Carboxylate anions are relatively large, which may result in lower ionic mobility compared to smaller anions like PF₆⁻.

Experimental Protocol: Ionic Conductivity Measurement

-

Electrolyte Preparation: Prepare a series of solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) of dried this compound in a standard battery-grade solvent mixture (e.g., EC:DMC 1:1 v/v) inside an argon-filled glovebox.

-

Cell Assembly: Use a two-electrode conductivity cell with parallel platinum or stainless steel electrodes of a known geometry (cell constant).

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

-

Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

| Salt (in EC/DMC) | Concentration (M) | Ionic Conductivity (mS/cm) |

| LiPF₆ (Reference) | 1.0 | ~10-12 |

| LiBOB (Reference) | 1.0 | ~1.5 |

| This compound | 1.0 | To be determined experimentally |

| Caption: Comparative ionic conductivities of common lithium salts. |

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[5] This is arguably the most critical parameter for any new electrolyte component.

Expected Behavior:

-

Cathodic Limit (Reduction): The reduction of the isobutyrate anion is expected to occur at the anode. This reduction can be beneficial if it forms a stable SEI layer. The reduction process likely involves the carboxylate group.[2]

-

Anodic Limit (Oxidation): The oxidation of the carboxylate anion is expected to occur at potentials around 4.0-4.5 V vs. Li/Li⁺ via a Kolbe-type decarboxylation reaction.[2] This could be a limiting factor for use in high-voltage batteries. The anodic stability is a critical factor for any potential electrolyte component.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. hzdr.de [hzdr.de]

- 5. researchgate.net [researchgate.net]

- 6. Anodic Stability of Several Anions Examined by Ab Initio Molecular Orbital and Density Functional Theories | Semantic Scholar [semanticscholar.org]

Theoretical Insights into the Molecular Structure of Lithium Isobutyrate: A Technical Guide for Researchers

Introduction: The Significance of Understanding Lithium Carboxylates

Lithium salts of short-chain carboxylic acids, such as lithium isobutyrate, represent a fascinating class of compounds with broad relevance in diverse fields, from materials science to biochemistry. Their utility as precursors in the synthesis of advanced battery materials and their role in various organic reactions underscore the importance of a fundamental understanding of their molecular structure and properties.[1] The interaction between the lithium cation and the carboxylate anion dictates the compound's stability, solubility, and reactivity.[2] A detailed theoretical examination of the molecular structure of this compound provides a powerful lens through which to explore these characteristics at the atomic level.

This technical guide offers a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound. While direct computational studies on this compound are not extensively reported in the literature, we will draw upon established theoretical frameworks and data from closely related analogs, such as lithium acetate and lithium propionate, to construct a robust model of its structural and vibrational properties.[3][4] This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into the behavior of this and similar molecules.

Pillar 1: Expertise & Experience - The Rationale Behind Computational Choices

The selection of an appropriate theoretical method is paramount to obtaining meaningful and accurate results in computational chemistry. For a molecule like this compound, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): A Pragmatic and Powerful Choice

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its ability to provide accurate predictions of molecular properties for a wide range of systems at a manageable computational expense.[5][6] Functionals such as B3LYP have a proven track record for reliably predicting the geometries and vibrational frequencies of organic and organometallic compounds.[5]

Hartree-Fock (HF) Theory: A Foundational Perspective

While often considered a more foundational and less accurate method compared to DFT, Hartree-Fock (HF) theory can still provide valuable insights, particularly when studying electronic structure and bonding from first principles.[7][8] Comparing results from both DFT and HF can offer a more complete picture of the electronic delocalization and the nature of the lithium-oxygen interaction.

The Importance of the Basis Set

The choice of basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals, is as critical as the choice of the theoretical method itself. For this compound, a Pople-style basis set such as 6-31G* or a larger one like 6-311+G** is generally a good starting point. The inclusion of polarization functions (*) is essential for accurately describing the bonding around the carboxylate group, while diffuse functions (+) are important for anions and for describing non-covalent interactions.

Pillar 2: Trustworthiness - A Self-Validating Theoretical Protocol

To ensure the reliability of our theoretical predictions for this compound, a self-validating protocol is essential. This involves a systematic approach to the calculations and a critical comparison with available experimental data for analogous compounds.

Experimental Protocol: A Computational Workflow for this compound

The following step-by-step methodology outlines a robust computational workflow for investigating the molecular structure of this compound.

-

Initial Structure Generation:

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy structure of the molecule. This is a critical step to obtain accurate bond lengths, bond angles, and dihedral angles.

-

Rationale: This process mathematically finds the most stable arrangement of the atoms in the molecule, which corresponds to the structure that would be observed experimentally under isolated conditions.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

-

Validation Check: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Output: This calculation provides the predicted infrared (IR) and Raman vibrational spectra of the molecule.

-

-

Analysis of Results:

-

Analyze the optimized geometry to determine key structural parameters.

-

Assign the calculated vibrational frequencies to specific molecular motions (e.g., C=O stretch, C-H bend).

-

Compare the calculated vibrational frequencies with experimental data for similar carboxylates to validate the theoretical model.

-

Diagram of the Computational Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jsci.utq.edu.iq [jsci.utq.edu.iq]

- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. SID 385851537 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Vibrational Spectroscopy of Lithium Isobutyrate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected infrared (IR) and Raman spectroscopic signatures of lithium isobutyrate. In the absence of a complete, published experimental dataset for this specific compound, this guide synthesizes fundamental principles of vibrational spectroscopy, data from analogous metal carboxylates, and theoretical considerations to predict and interpret its spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for the characterization of organic salts. It details the theoretical basis for the vibrational modes of the isobutyrate anion and the influence of the lithium cation, provides predicted peak assignments, and outlines detailed experimental protocols for acquiring high-quality IR and Raman spectra.

Introduction: The Importance of Vibrational Spectroscopy for Organic Salt Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive approach to elucidating the molecular structure and chemical environment of materials.[1] For organic salts like this compound, these techniques provide a molecular fingerprint, revealing information about the carboxylate group's coordination with the metal cation, the conformation of the alkyl chain, and the overall crystal lattice interactions.[2] Such insights are critical in pharmaceutical development for confirming salt forms, assessing stability, and in materials science for understanding the properties of lithium-ion battery components and other advanced materials.[3][4]

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes.[5] Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about the polarizability changes during molecular vibrations.[6] These two techniques are often complementary, as some vibrational modes may be strong in IR and weak or silent in Raman, and vice versa, governed by quantum mechanical selection rules.[5]

Theoretical Framework: Vibrational Modes of the Isobutyrate Anion and the Influence of the Lithium Cation

The vibrational spectrum of this compound is dominated by the modes of the isobutyrate anion, with perturbations introduced by the coordination of the Li⁺ cation. The isobutyrate anion, (CH₃)₂CHCOO⁻, possesses several characteristic vibrational modes that can be categorized as follows:

-

Carboxylate Group Vibrations: The most prominent features in the IR and Raman spectra of carboxylate salts are the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group.[7] The positions of these bands and the separation between them (Δν = νₐ - νₛ) are highly sensitive to the nature of the metal-carboxylate interaction.[8]

-

Alkyl Group Vibrations: The isobutyrate moiety also exhibits characteristic vibrations of the isopropyl group, including C-H stretching, bending, and rocking modes, as well as C-C skeletal vibrations.

-

Li-O Vibrations: In the far-IR and low-frequency Raman regions, vibrations corresponding to the stretching of the lithium-oxygen (Li-O) bond are expected.[9][10]

The Diagnostic Carboxylate Stretches

The coordination of the carboxylate group to a metal cation can be broadly classified as ionic, monodentate, bidentate chelating, or bidentate bridging. For alkali metal salts like this compound, the interaction is primarily ionic. In this case, the two oxygen atoms of the carboxylate group are associated equally with the metal cation, leading to a more symmetrical structure.[11]

The key diagnostic criteria for the coordination mode are:

-

Ionic: Δν is typically smaller than in the corresponding carboxylic acid.

-

Monodentate: One oxygen atom is coordinated to the metal. This leads to a larger separation (Δν) between the asymmetric and symmetric stretches, approaching the values for C=O and C-O single bonds.[11]

-

Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion. This results in a smaller Δν compared to the monodentate case.[11]

-

Bidentate Bridging: The two oxygen atoms coordinate to different metal ions. The Δν value is often similar to that of the ionic form.[11]

For this compound, an ionic interaction is expected, which would result in a moderate separation between the asymmetric and symmetric COO⁻ stretching frequencies.

Predicted Vibrational Spectra and Peak Assignments

Based on the analysis of related carboxylates and general principles of group frequencies, the following tables summarize the predicted key vibrational modes for this compound.

Predicted Infrared (IR) Spectrum Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | νₐ(CH₃) - Asymmetric C-H stretching |

| ~2930 | Medium | ν(CH) - C-H stretching (tertiary) |

| ~2875 | Strong | νₛ(CH₃) - Symmetric C-H stretching |

| ~1560-1580 | Strong | νₐ(COO⁻) - Asymmetric carboxylate stretching |

| ~1470 | Medium | δₐ(CH₃) - Asymmetric C-H bending (scissoring) |

| ~1420-1440 | Strong | νₛ(COO⁻) - Symmetric carboxylate stretching |

| ~1390 | Medium | δₛ(CH₃) - Symmetric C-H bending (umbrella) |

| ~1160 | Medium | ν(C-C) - Skeletal stretching |

| ~940 | Medium | ρ(CH₃) - C-H rocking |

| ~800 | Medium | ν(C-C) - Skeletal stretching |

| ~400-500 | Medium | ν(Li-O) - Lithium-oxygen stretching |

Predicted Raman Spectrum Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | νₐ(CH₃) - Asymmetric C-H stretching |

| ~2930 | Strong | ν(CH) - C-H stretching (tertiary) |

| ~2875 | Strong | νₛ(CH₃) - Symmetric C-H stretching |

| ~1560-1580 | Weak | νₐ(COO⁻) - Asymmetric carboxylate stretching |

| ~1470 | Medium | δₐ(CH₃) - Asymmetric C-H bending (scissoring) |

| ~1420-1440 | Strong | νₛ(COO⁻) - Symmetric carboxylate stretching |

| ~1390 | Medium | δₛ(CH₃) - Symmetric C-H bending (umbrella) |

| ~1160 | Medium | ν(C-C) - Skeletal stretching |

| ~940 | Medium | ρ(CH₃) - C-H rocking |

| ~800 | Strong | ν(C-C) - Skeletal stretching |

| ~400-500 | Medium | ν(Li-O) - Lithium-oxygen stretching |

Note: The symmetric carboxylate stretch (νₛ(COO⁻)) is expected to be more intense in the Raman spectrum, while the asymmetric stretch (νₐ(COO⁻)) will be more intense in the IR spectrum due to the change in dipole moment versus the change in polarizability for these vibrations.

Experimental Protocols

To obtain high-quality IR and Raman spectra of solid this compound, the following methodologies are recommended.

Infrared Spectroscopy (FTIR)

A robust method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[3]

Methodology:

-

Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single reflection ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-